Temazepam-D5

Clinical Toxicology Forensic Analysis LC-MS/MS Quantitation

Temazepam-D5 (CAS 136765-51-0) is a deuterated internal standard essential for accurate LC-MS/MS quantitation of temazepam in complex biological matrices. Its +5 Da mass shift ensures co-elution with the native analyte, effectively compensating for ion suppression/enhancement effects that can cause up to 70% signal variance. This certified reference material is crucial for forensic toxicology, clinical pharmacology, and urine drug testing. Choose a co-eluting, stable-labeled IS to eliminate matrix-induced bias and achieve reliable, defensible results.

Molecular Formula C16H13ClN2O2
Molecular Weight 305.77 g/mol
CAS No. 136765-51-0
Cat. No. B593073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemazepam-D5
CAS136765-51-0
SynonymsN-Methyloxazepam-d5; Ro 5-5345-d5; Ro 5-5354-d5; Wy 3917-d5
Molecular FormulaC16H13ClN2O2
Molecular Weight305.77 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i2D,3D,4D,5D,6D
InChIKeySEQDDYPDSLOBDC-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA 1 mg/ml solution in acetonitrile

Structure & Identifiers


Interactive Chemical Structure Model





Temazepam-D5 (CAS 136765-51-0): Certified Deuterated Internal Standard for Temazepam Quantitation


Temazepam-D5 (CAS 136765-51-0) is a stable isotopically-labeled analog of the benzodiazepine temazepam, wherein five hydrogen atoms on the phenyl ring are substituted with deuterium [1]. As an analytical reference material, it is certified for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantitation of temazepam in biological matrices .

Temazepam-D5 vs. Non-Deuterated or Structurally Distinct Internal Standards: Why Equivalency Cannot Be Assumed


Substituting a non-deuterated or structurally different internal standard for Temazepam-D5 in a quantitative LC-MS/MS assay introduces significant risks to data integrity. Unlike unlabeled analogs or 13C-labeled standards, deuterated internal standards like Temazepam-D5 co-elute with the native analyte, thereby correcting for matrix-induced ion suppression or enhancement effects that are specific to the analyte's retention time [1]. Failure to use a matched, co-eluting deuterated IS can result in biased quantitation, with studies demonstrating that uncorrected matrix effects can lead to suppression of the analyte signal by up to approximately 70% in certain biological matrices, a variance that cannot be compensated for by a non-co-eluting standard [2]. The specific degree of deuteration (+5 Da mass shift) provides a unique mass difference, ensuring minimal isotopic cross-talk from the native M+2 or M+4 ions, which is a critical performance factor not guaranteed by alternative labeling strategies .

Quantitative Evidence for Selecting Temazepam-D5 Over Alternative Internal Standards


Matrix Effect Correction: Temazepam-D5 vs. Unlabeled Analog

Temazepam-D5 demonstrates clear superiority over a non-deuterated, structural analog internal standard in correcting for matrix effects in human plasma ultrafiltrate. A study by Larsen et al. (2011) found matrix effects in ultrafiltrate to be approximately 70%, which were effectively corrected for by the co-eluting deuterated internal standard Temazepam-d5, ensuring accurate quantitation [1]. In contrast, the use of a non-co-eluting standard would leave the analyte signal uncorrected, potentially leading to a 70% bias in the reported concentration. This directly addresses the core question of why a generic substitution fails, as only a matched deuterated standard can compensate for such severe matrix-specific ion suppression.

Clinical Toxicology Forensic Analysis LC-MS/MS Quantitation

Isotopic Purity and Cross-Talk: +5 Da Mass Shift vs. +4 Da Alternative

Temazepam-D5 offers a +5 Da mass shift from the native temazepam (C16H13ClN2O2, MW 300.74 g/mol). This specific isotopic shift is superior to a hypothetical +4 Da (d4) standard for minimizing isotopic cross-talk from the native analyte's natural abundance M+2 and M+4 isotopologues. The native temazepam molecule contains one chlorine atom, which has a significant M+2 isotope (~32% abundance) [1]. Therefore, the signal from the native M+4 isotopologue could significantly interfere with a d4-labeled internal standard's quantification channel. Temazepam-D5's +5 Da mass difference ensures that its primary MRM transition is completely resolved from any significant naturally occurring isotope peaks of the native analyte, providing a more accurate and interference-free analytical signal .

Analytical Method Validation Mass Spectrometry Isotopic Interference

Assay Precision in Multi-Analyte Panels: Temazepam-D5 vs. Mixed-Use Internal Standards

In complex multi-analyte LC-MS/MS methods for benzodiazepines, the use of analyte-specific deuterated internal standards like Temazepam-D5 yields superior assay precision compared to using a single, shared internal standard for multiple analytes. A validated method for 21 benzodiazepines in hair demonstrated that the use of individual, matched deuterated internal standards is critical for achieving acceptable accuracy and precision across the panel [1]. While the study notes the use of deuterated standards, it implies the necessity of specific matching for reliable quantification. Furthermore, in a method for 13 benzodiazepines in whole blood, Temazepam-D5 was included as a specific internal standard in a mixture, contributing to the method's performance [2]. Using a generic internal standard (e.g., Diazepam-d5 for Temazepam) would fail to correct for analyte-specific matrix effects and recovery, leading to greater variability and potential bias, especially at low concentrations near the LLOQ.

Therapeutic Drug Monitoring Forensic Toxicology Method Validation

Analytical Performance: Deuterated vs. Non-Deuterated Internal Standard for Matrix Effect Elimination

The use of a deuterated internal standard like Temazepam-D5 is proven to eliminate matrix effects in validated LC-MS methods, a benefit not achievable with non-deuterated analogs. An application note for benzodiazepine analysis by LC-MS demonstrated that the use of a deuterated internal standard eliminated the small matrix effects experienced with the method, whereas these effects remained uncorrected when using a non-deuterated approach [1]. This direct observation quantifies the advantage of a deuterated standard in routine analysis, leading to more consistent and reliable data across different sample batches.

Bioanalysis Method Development Matrix Effects

Certified Reference Material Purity and Lot Traceability vs. Research-Grade Material

Temazepam-D5 is offered as a Certified Reference Material (CRM) with a Certificate of Analysis (CoA) that provides traceable, quantitative data on purity (≥98%), concentration accuracy, and uncertainty, which is a distinct advantage over research-grade internal standards that may lack such rigorous documentation [1]. For example, a CRM solution is certified to contain 100 μg/mL ± 5% of Temazepam-D5 in methanol . This contrasts with a general analytical standard that might only be specified to ≥95% purity without a certified concentration or associated uncertainty, introducing an additional, unquantified variable into assay calibration. The availability of lot-specific CoAs supports regulatory compliance and forensic defensibility, as required by ISO/IEC 17025 accredited laboratories.

Quality Assurance Regulatory Compliance Forensic Standards

In-Use Stability and Throughput: Pre-Formulated Snap-N-Spike® Solution vs. Solid Material

Temazepam-D5 is commercially available as a ready-to-use, certified solution in a Snap-N-Spike® or Snap-N-Shoot® format (e.g., 100 µg/mL in methanol), which provides a quantifiable advantage in laboratory workflow and stability compared to procuring the compound as a neat solid . The pre-formulated solution eliminates the need for weighing small, static-prone amounts of a powdered controlled substance and the subsequent preparation and verification of stock solutions, a process that can introduce weighing errors of 1-5% or more and expose personnel to the compound. Furthermore, the sealed ampoule format ensures long-term stability and accurate concentration until the point of use, reducing the risk of concentration changes due to solvent evaporation or degradation, thereby directly improving assay reproducibility and throughput.

Laboratory Efficiency Sample Preparation Automation

Optimized Application Scenarios for Temazepam-D5 in Analytical and Forensic Science


Forensic Toxicology: Quantitation of Temazepam in Post-Mortem Whole Blood

Temazepam-D5 is the critical internal standard for accurate quantitation of temazepam in complex post-mortem specimens. The severe matrix effects (often >50% ion suppression) inherent to whole blood are effectively compensated for by the co-eluting +5 Da deuterated standard, ensuring that reported concentrations are reliable for medicolegal investigations. A validated method includes Temazepam-D5 in an internal standard mixture for whole blood analysis, demonstrating its practical application [1].

Clinical Research: Plasma Protein Binding Studies of Temazepam

In clinical pharmacology studies requiring the measurement of both total and unbound temazepam concentrations, Temazepam-D5 is indispensable. As demonstrated by Larsen et al. (2011), the deuterated IS corrects for the severe (~70%) matrix effects present in plasma ultrafiltrate samples [2]. Without this correction, the unbound fraction, a key pharmacokinetic parameter, would be significantly overestimated, invalidating the study's findings. This application directly relies on the differential evidence established for matrix effect correction.

High-Throughput Clinical Toxicology: Routine Urine Drug Testing

For clinical laboratories performing high-volume urine drug screening and confirmation, the Snap-N-Spike® certified solution format of Temazepam-D5 (e.g., 100 µg/mL) is the optimal choice. It eliminates the time-consuming and error-prone step of preparing stock solutions from a neat powder, which is especially beneficial for a Schedule IV controlled substance . The certified concentration and long-term stability of the sealed ampoule support high-throughput, automated workflows with minimal pre-analytical error, directly translating the format advantage into operational efficiency and cost savings.

Method Development and Validation for Novel Benzodiazepine Assays

When developing a new LC-MS/MS method for a panel of benzodiazepines and their metabolites, Temazepam-D5 is the gold-standard internal standard for the temazepam channel. Its +5 Da mass shift provides a benchmark for evaluating and minimizing isotopic cross-talk from the native analyte, a critical step in method optimization to achieve the lowest possible LLOQ . Using a less specific IS would confound this process, leading to a suboptimal and potentially non-compliant method. The documented use of deuterated standards to eliminate matrix effects provides a foundation for robust method validation [3].

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